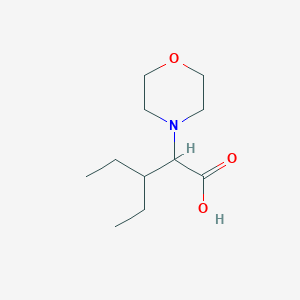
3-Ethyl-2-morpholin-4-ylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-morpholin-4-ylpentanoic acid is a compound that belongs to the class of organic compounds known as morpholines, which are characterized by the presence of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. While the specific compound 3-Ethyl-2-morpholin-4-ylpentanoic acid is not directly mentioned in the provided papers, the synthesis and properties of related morpholine derivatives are discussed, which can provide insights into the chemistry of morpholines in general.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid involves a five-step process that includes reductive amination, intramolecular acetalization, and hydrogenation . Another example is the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, which is achieved through cyclization, reduction, and acidification, yielding a 62.3% yield . These methods demonstrate the versatility and complexity of synthetic routes available for morpholine derivatives.
Molecular Structure Analysis
Morpholine derivatives often exhibit interesting structural features. For example, in the compound 5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one, the morpholine rings adopt chair conformations, and the molecule forms a three-dimensional framework through C—H⋯O interactions in the crystal . This highlights the potential for morpholine derivatives to engage in various intermolecular interactions, which can influence their physical properties and reactivity.
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. The synthesis of 3-substituted 2(1H)-pyridones from 4-(4-morpholino)-3-pentenone demonstrates the reactivity of morpholine-containing compounds with carbon acids such as cyanoacetamide and malononitrile . Additionally, the conversion of (S,S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol to other compounds shows the synthetic utility of morpholine derivatives in the context of potential norepinephrine reuptake inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the presence of morpholine rings and their conformations can affect the solubility, boiling point, and stability of these compounds. The intermolecular interactions observed in the crystal structures, such as C—H⋯O interactions, can also play a role in determining the melting points and crystal packing of these compounds . The synthesis papers also suggest that the morpholine derivatives can be compatible with solid-phase peptide synthesis, indicating their potential utility in peptidomimetic chemistry .
Safety And Hazards
Direcciones Futuras
3-Ethyl-2-morpholin-4-ylpentanoic acid is noted for its diverse applications in scientific research, including drug development, organic synthesis, and pharmaceutical studies2. This suggests that it may have potential for further exploration in these and possibly other areas of research.
Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
3-ethyl-2-morpholin-4-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-9(4-2)10(11(13)14)12-5-7-15-8-6-12/h9-10H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUCGUOBULJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-morpholin-4-ylpentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3019628.png)
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)
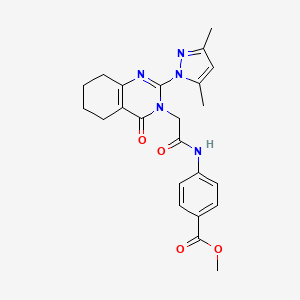
![Methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutanecarboxylate hydrochloride](/img/structure/B3019636.png)
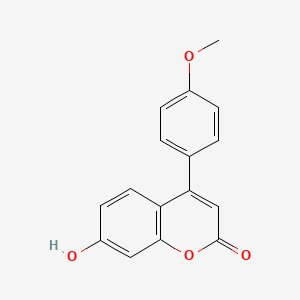
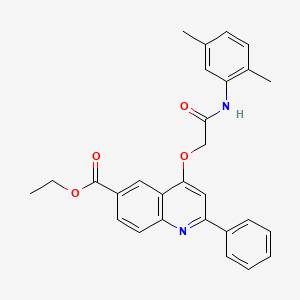
![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)
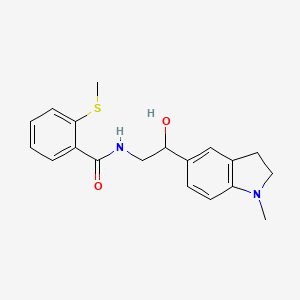
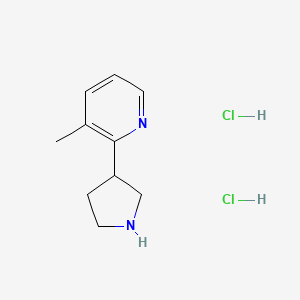
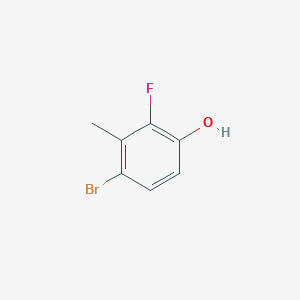
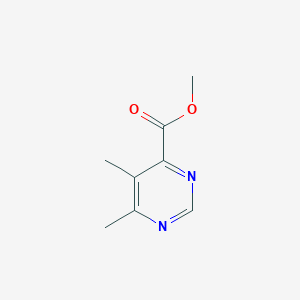
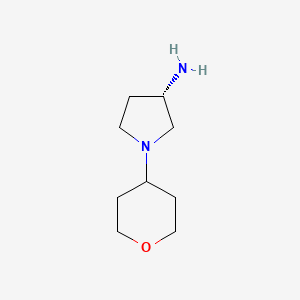
![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)